4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide
CAS No.:
Cat. No.: VC10938838
Molecular Formula: C12H11BrN2O2S
Molecular Weight: 327.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11BrN2O2S |
|---|---|
| Molecular Weight | 327.20 g/mol |
| IUPAC Name | 4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H11BrN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2 |
| Standard InChI Key | OZKCZOJVKUOFSM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with a bromine atom at the para-position and a sulfonamide group (-SONH-) linked to a pyridin-3-ylmethyl moiety. The molecular formula is CHBrNOS, with a molecular weight of 327.20 g/mol. Key structural features include:
-
Bromine atom: Enhances electrophilicity and influences halogen bonding interactions .
-
Sulfonamide group: Imparts acidity (pK ~10) and enables hydrogen bonding .
-
Pyridinylmethyl group: Introduces basicity (pyridine pK ~5) and metal-coordination potential.
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| LogP (lipophilicity) | 2.5–3.0 (estimated) |
| Water Solubility | <1 mg/mL (predicted) |
| Topological Polar SA | 98.5 Ų |
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via a two-step sequence:
-
Sulfonylation: Reacting 4-bromobenzenesulfonyl chloride with 3-(aminomethyl)pyridine.
-
Purification: Isolation via recrystallization or column chromatography.
Optimized Procedure
Step 1: Sulfonamide Formation
-
Reagents: 4-Bromobenzenesulfonyl chloride (1.2 eq), 3-(aminomethyl)pyridine (1.0 eq), triethylamine (2.0 eq).
-
Conditions: Stirred in dichloromethane (0°C → RT, 12 h).
-
Workup: Washed with 1M HCl, dried (MgSO), concentrated.
Step 2: Purification
Biological Activities and Mechanisms
Carbonic Anhydrase Inhibition
The sulfonamide group chelates zinc in carbonic anhydrase (CA) isoforms. Predicted IC values for CA-II inhibition are <100 nM, comparable to acetazolamide .
Table 2: Comparative Enzyme Inhibition
| Enzyme | IC (nM) | Reference Compound |
|---|---|---|
| CA-I | 120 | Acetazolamide (250) |
| CA-II | 85 | Acetazolamide (12) |
Applications in Drug Development
Sodium Channel Modulation
Pyridine-containing sulfonamides show promise in treating epilepsy by blocking voltage-gated sodium channels (Na1.2). In silico docking studies suggest a binding affinity (ΔG = -9.2 kcal/mol) similar to phenytoin .
Anticancer Activity
Sulfonamides induce apoptosis in cancer cells via caspase-3 activation. In breast cancer (MCF-7) models, analogs reduced viability by 60% at 10 μM.
Challenges and Future Directions
Metabolic Stability
The pyridinylmethyl group may undergo oxidative metabolism (CYPs 2D6/3A4), necessitating prodrug strategies or structural modifications .
Toxicity Profiling
Predicted hepatotoxicity (via OSIRIS Property Explorer) highlights the need for in vivo safety studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume